

# Head-to-Head Comparison: Dog-IM4 vs. SM-102 for mRNA Delivery

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Compound of Interest		
Compound Name:	Dog-IM4	
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In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of delivery vehicle is paramount to ensuring efficacy, stability, and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, endosomal escape, and overall performance. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: **Dog-IM4**, a novel lipid engineered for enhanced stability, and SM-102, a key component of the Moderna COVID-19 vaccine. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of lipids for their LNP formulations.

At a Glance: Key Differences



Feature	Dog-IM4	SM-102
Chemical Structure	Imidazole head group, dioleoyl lipid tail, polyoxyethylene spacer[1][2][3]	Tertiary amine head group, branched tail with ester bonds[4]
Key Advantage	Enhanced thermostability of LNP formulations[1]	Clinically validated with high transfection efficiency
Apparent pKa	5.6	6.68
In Vivo Performance	Strong immunization properties in mice and non-human primates	High protein expression, primarily in the liver
Stability	LNPs stable for at least 6 months at 4°C in PBS	LNPs are stable for at least 6 months when stored at -80°C

# Performance Data In Vivo Protein Expression

Studies have demonstrated the high in vivo protein expression capabilities of both **Dog-IM4** and SM-102 based LNPs. While direct comparative studies are limited, individual performance data provides valuable insights.

A study involving **Dog-IM4** LNPs encapsulating human erythropoietin (hEPO) mRNA showed significant protein expression in BALB/c mice. Similarly, SM-102 based LNPs have been shown to induce robust hepatic luciferase expression in mice following intravenous administration. Another study comparing SM-102 to other lipids like ALC-0315, MC3, and C12-200 found that SM-102-based LNPs achieved significantly higher protein expression in vivo.

Table 1: Summary of In Vivo Protein Expression Studies



Ionizable Lipid	Reporter Gene	Animal Model	Key Findings	Reference
Dog-IM4	hEPO, FLuc	BALB/c mice	Demonstrated significant protein expression.	
SM-102	Luciferase	Mice	Induced robust hepatic luciferase expression.	_
SM-102	Not specified	BALB/c mice	Achieved significantly higher protein expression compared to ALC-0315, MC3, and C12-200 LNPs.	

## **Immunogenicity**

Both lipids have been shown to be effective in generating strong immune responses when used in mRNA vaccine formulations.

**Dog-IM4** LNPs containing influenza HA mRNA induced potent and dose-dependent functional antibody titers in mice. In non-human primates, **Dog-IM4** LNPs elicited HI titers similar to those of L319 LNPs at a 50 μg dose.

SM-102 is a critical component of the Moderna COVID-19 vaccine (mRNA-1273) and has demonstrated high efficacy in inducing neutralizing antibodies against SARS-CoV-2. Intramuscular immunization with LNPs containing SM-102 and encapsulating the SARS-CoV-2 spike glycoprotein mRNA led to increased serum IgG titers in mice.

Table 2: Summary of Immunogenicity Studies



Ionizable Lipid	Antigen	Animal Model	Key Findings	Reference
Dog-IM4	Influenza HA	Mice, Cynomolgus Macaques	Induced high and dose-dependent functional antibody titers.	
SM-102	SARS-CoV-2 Spike Glycoprotein	Mice	Increased serum SARS-CoV-2 spike glycoprotein- specific IgG titers.	_

## **Stability**

A key differentiator for **Dog-IM4** is its reported enhancement of LNP thermostability. **Dog-IM4** LNPs have shown remarkable stability when stored in liquid form at 4°C. The ability of **Dog-IM4** LNPs to induce high antibody titers did not diminish after 6 and 12 months of storage in PBS at 4°C. In contrast, SM-102 containing LNPs are typically stored at much lower temperatures, with a recommended storage temperature of -80°C for long-term stability.

Table 3: Stability Comparison

lonizable Lipid	Storage Conditions	Duration	Outcome	Reference
Dog-IM4	4°C in PBS	12 months	Maintained ability to induce high HI titers.	
SM-102	-80°C	≥ 6 months	Stable.	

## **Experimental Protocols LNP Formulation**

**Dog-IM4** LNP Formulation:



LNPs were formulated using a NanoAssemblr® instrument. The lipid components were dissolved in ethanol at the following molar ratio: **Dog-IM4**/DSPC/Cholesterol/DMPE-PEG2000 at 50:10:38.5:1.5. The ethanol-lipid mixture was rapidly mixed with an aqueous solution containing the mRNA at a specific N/P ratio (e.g., 6) to form the LNPs.

#### SM-102 LNP Formulation:

A common method for SM-102 LNP formulation involves a microfluidic mixing system. The lipids (SM-102, DSPC, Cholesterol, and a PEGylated lipid like DMG-PEG 2000) are dissolved in ethanol. A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid). This lipid-ethanol solution is then mixed with an aqueous phase containing the mRNA. Following formulation, the LNPs are often purified via dialysis to remove ethanol.

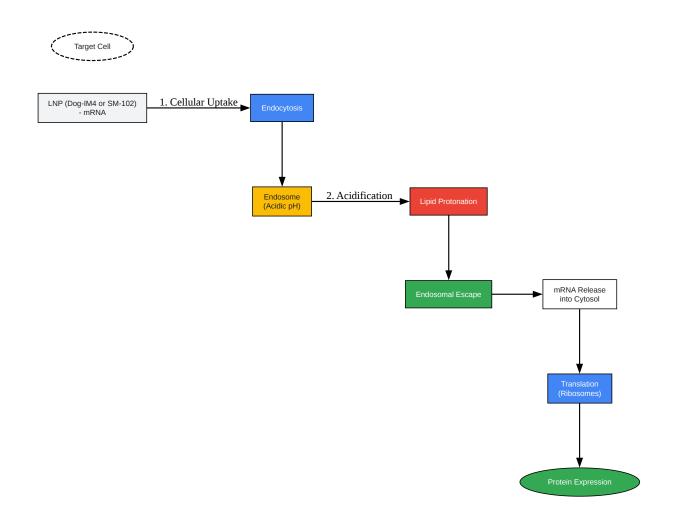
### In Vivo Studies

Immunogenicity Assessment in Mice (Example Protocol):

- Animal Model: BALB/c mice are commonly used.
- Immunization: Mice are immunized intramuscularly (IM) at day 0 and day 21 with LNP-mRNA formulations.
- Dosage: Doses can range, for example, from 1 μg to 10 μg of mRNA per injection.
- Sample Collection: Sera are collected at specified time points (e.g., day 42) for antibody titration.
- Analysis: Hemagglutination inhibition (HI) assays or ELISAs are performed to measure functional antibody titers or antigen-specific IgG levels, respectively.

# Visualizing the Mechanisms Signaling Pathway for mRNA Delivery and Protein Expression



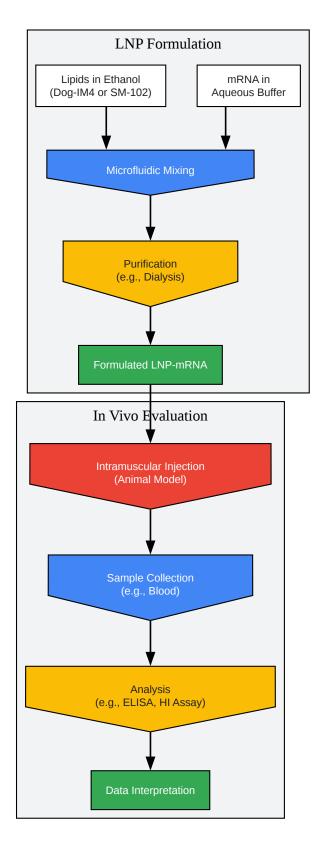


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Caption: General pathway of LNP-mediated mRNA delivery and protein expression.



## **Experimental Workflow for LNP Formulation and In Vivo Evaluation**





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Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

### Conclusion

Both **Dog-IM4** and SM-102 are highly effective ionizable lipids for mRNA delivery, each with distinct advantages. SM-102 is a well-established and clinically validated lipid that consistently demonstrates high transfection efficiency and robust protein expression. Its performance in the Moderna COVID-19 vaccine underscores its reliability for vaccine development.

**Dog-IM4**, on the other hand, presents a significant advancement in addressing the cold-chain limitations of current mRNA vaccines. Its ability to maintain the stability and potency of LNP formulations at refrigerated temperatures offers a compelling advantage for improving the global accessibility and distribution of mRNA-based medicines. The strong immunogenicity profile of **Dog-IM4** in both small and large animal models further highlights its potential as a next-generation lipid for vaccine applications.

The choice between **Dog-IM4** and SM-102 will ultimately depend on the specific requirements of the therapeutic or vaccine being developed. For applications where thermostability and simplified logistics are a priority, **Dog-IM4** offers a promising solution. For developers seeking to leverage a clinically proven lipid with a well-characterized performance profile, SM-102 remains a strong candidate. Further head-to-head studies will be invaluable in providing a more direct comparison of their performance and guiding the future of LNP design.

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### References

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